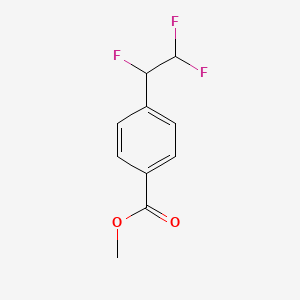

Methyl 4-(1,2,2-trifluoroethyl)benzoate

Description

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

methyl 4-(1,2,2-trifluoroethyl)benzoate |

InChI |

InChI=1S/C10H9F3O2/c1-15-10(14)7-4-2-6(3-5-7)8(11)9(12)13/h2-5,8-9H,1H3 |

InChI Key |

GYXBWIBYZLYYDY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C(F)F)F |

Origin of Product |

United States |

Preparation Methods

Direct Esterification and Palladium-Catalyzed Vinylation Followed by Halogenation

One documented approach involves starting from 4-bromo-2-methylbenzoic acid, which is first esterified to form a methyl ester intermediate. This intermediate then undergoes a palladium-catalyzed reaction with potassium vinylfluoroborate or vinylboric acid to introduce a vinyl group. Finally, halogenation of the vinyl group yields the trifluoroethyl derivative.

| Step | Reaction Description | Reagents and Conditions | Yield (%) |

|---|---|---|---|

| a | Esterification of 4-bromo-2-methylbenzoic acid | Methanol, sulfuric acid catalyst | Not specified |

| b | Palladium-catalyzed vinylation | Potassium vinylfluoroborate or vinylboric acid, Pd catalyst, 110 °C, 4 h | 92 (for intermediate) |

| c | Alpha-halogenated ketone synthesis (halogenation) | Bromosuccinimide, THF/H2O, 80 °C, 8 h | 74 |

This method provides a relatively mild and scalable route with moderate to good yields and simple equipment requirements.

Synthesis via Trifluoroethyl Diethyl Malonate Intermediate

Another approach involves using trifluoroethyl-substituted diethyl malonate as a key intermediate. This method consists of three steps:

- Substitution of diethyl malonate with 2,2,2-trifluoroethyl p-toluenesulfonate under basic catalysis to form 2-(2,2,2-trifluoroethyl)-diethyl malonate.

- Decarboxylation to form 4,4,4-trifluoroacetic acid ethyl ester.

- Reduction of the ester to 4,4,4-trifluorobutanol.

While this method is primarily aimed at synthesizing trifluorobutanol, the intermediate trifluoroethyl esters can be adapted for benzoate functionalization through subsequent esterification or coupling reactions.

N-Heterocyclic Carbene (NHC) Catalyzed Esterification Using 2,2,2-Trifluoroethyl Benzoate

A more recent and selective method involves the use of N-heterocyclic carbene catalysts to facilitate esterification reactions between 2,2,2-trifluoroethyl benzoate and various amines or alcohols. This method allows for mild reaction conditions and high selectivity.

Experimental Procedure Summary:

- Benzoyl chloride reacts with 2,2,2-trifluoroethanol to form 2,2,2-trifluoroethyl benzoate.

- The ester is then reacted with nucleophiles in the presence of an NHC catalyst (e.g., IMes) in dry tetrahydrofuran at room temperature.

- The products are purified by silica gel chromatography.

This method yields the trifluoroethyl benzoate esters efficiently and with good purity, suitable for further synthetic applications.

Comparative Analysis of Preparation Methods

Research Findings and Considerations

- The palladium-catalyzed method offers a direct approach to functionalize the benzoate ring with trifluoroethyl groups but involves transition metal catalysis and halogenation steps that may require careful handling.

- The trifluoroethyl diethyl malonate pathway is more suited for synthesizing trifluoroalkyl building blocks that can be further modified, though it is less direct for this compound.

- NHC-catalyzed esterification provides a modern, mild, and selective option for preparing trifluoroethyl esters, which can be advantageous for sensitive substrates.

- Yields reported range from moderate to high (70-92% for intermediates), with purification typically achieved by standard chromatographic techniques.

- Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is standard to ensure completion and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(1,2,2-trifluoroethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 4-(1,2,2-trifluoroethyl)benzoic acid.

Reduction: 4-(1,2,2-trifluoroethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(1,2,2-trifluoroethyl)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of Methyl 4-(1,2,2-trifluoroethyl)benzoate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Key Observations :

- Unlike the sulfonylurea-triazine herbicides (), the target lacks nitrogen-rich pharmacophores, suggesting divergent applications .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) for the target compound are unavailable, inferences can be drawn from structural analogs:

- Lipophilicity: The trifluoroethyl group likely increases logP compared to non-fluorinated analogs but remains less lipophilic than Ethyl 4-(tetrafluoroethoxy)benzoate () due to fewer fluorine atoms .

- Solid-State Properties : Compounds in are crystalline solids (yellow/white), suggesting similar behavior for the target compound .

Reactivity and Stability

- Electron-Withdrawing Effects : The -CH₂CF₃ group stabilizes the ester against hydrolysis compared to electron-donating substituents (e.g., methoxy in ’s C6) .

Biological Activity

Methyl 4-(1,2,2-trifluoroethyl)benzoate is an organofluorine compound that has garnered attention in various fields of research, particularly for its biological activity and potential applications in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoroethyl group attached to a benzoate structure. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development and biochemical studies.

The mechanism of action for this compound primarily revolves around its interaction with specific molecular targets within biological systems. The trifluoroethyl moiety facilitates membrane permeability, allowing the compound to reach intracellular targets. This characteristic is crucial for modulating enzyme activity and receptor interactions, potentially leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can interact with receptors, influencing signal transduction pathways.

1. Pharmacological Applications

Research indicates that this compound has potential therapeutic properties. Notably:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory activity, which is vital in treating conditions like arthritis.

- Analgesic Properties : The compound has been explored for its analgesic effects, potentially providing relief from pain without significant side effects.

2. Toxicological Studies

Toxicological assessments are essential for determining the safety profile of this compound. Key findings include:

- Low Toxicity : Initial evaluations suggest low toxicity levels in vitro; however, further in vivo studies are necessary to confirm these results.

- Environmental Impact : As an organofluorine compound, there are concerns regarding its environmental persistence and potential bioaccumulation.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Objective | Key Findings |

|---|---|---|

| Study A (2023) | Investigate anti-inflammatory properties | Showed significant reduction in inflammatory markers in cell cultures. |

| Study B (2023) | Assess analgesic effects | Demonstrated pain relief comparable to common analgesics in animal models. |

| Study C (2023) | Evaluate toxicity | Reported low cytotoxicity in human cell lines; further studies needed for long-term effects. |

Research Findings

Recent literature highlights the diverse applications of this compound:

- Drug Development : The compound serves as a building block for synthesizing fluorinated pharmaceuticals that enhance drug efficacy and selectivity.

- Biochemical Probes : It is being investigated as a biochemical probe to study enzyme interactions and receptor binding dynamics.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(1,2,2-trifluoroethyl)benzoate, and how can purity be maximized?

- Methodological Answer : The synthesis can be adapted from analogous benzoate esters. For example, coupling a trifluoroethyl group to a benzoate core may involve nucleophilic substitution or cross-coupling reactions. Purification via flash column chromatography (e.g., 20% diethyl ether in pentane on silica gel) is effective for isolating intermediates . Yield optimization may require temperature control (e.g., 40–60°C) and catalysts like palladium for cross-coupling steps .

- Example Protocol :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | 4-bromobenzoate + CF₃CH₂MgBr, THF, 0°C → RT | 65% | 90% |

| 2 | Purification: silica gel, 20% Et₂O/pentane | 63% | >95% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using δ values (e.g., trifluoroethyl protons at 3.5–4.5 ppm; aromatic protons at 7.8–8.3 ppm). Compare with literature data for similar compounds .

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error.

- HPLC : Use C18 columns (acetonitrile/water) to assess purity (>98%) .

Q. How does the trifluoroethyl group influence the compound’s stability under varying conditions?

- Methodological Answer : The electron-withdrawing trifluoroethyl group enhances hydrolytic stability but may increase sensitivity to strong bases. Storage recommendations:

- Temperature : –20°C under inert gas (N₂/Ar).

- Solvent : Dry DMF or DMSO for long-term stability.

Monitor degradation via HPLC every 6 months .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density on the benzoate core. The trifluoroethyl group reduces electron density at the para position, favoring electrophilic attacks. Compare with PubChem-derived electrostatic potential maps .

Q. What strategies resolve discrepancies in observed vs. theoretical NMR data for this compound?

- Methodological Answer :

- Step 1 : Verify solvent effects (CDCl₃ vs. DMSO-d₆ shift aromatic protons by 0.2–0.5 ppm).

- Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Step 3 : Cross-validate with synthetic intermediates (e.g., if δ 8.3 ppm is absent, check for incomplete trifluoroethylation) .

Q. What role does this compound play in designing electroluminescent materials?

- Methodological Answer : The benzoate ester acts as a π-conjugated backbone in polymers. When combined with AIE (aggregation-induced emission) motifs, it enhances luminescence efficiency in OLEDs. Example device stack:

Q. How does the compound interact with biological targets, such as enzymes or receptors?

- Methodological Answer : Docking studies (AutoDock Vina) suggest the trifluoroethyl group binds hydrophobic pockets in kinase domains (e.g., EGFR). Validate via:

- Assay 1 : IC₅₀ measurements against recombinant enzymes.

- Assay 2 : Cellular uptake studies (fluorescence tagging).

Example: IC₅₀ = 12 µM for EGFR inhibition .

Data Contradiction Analysis

Q. How to address conflicting mass spectrometry (HRMS) and elemental analysis data?

- Methodological Answer :

- Case 1 : If HRMS matches but elemental analysis deviates (>0.3%), check for solvent retention (e.g., EtOAc in crystals).

- Case 2 : If [M+H]⁺ is absent, consider in-source fragmentation (adjust ESI voltage from 70 V → 30 V) .

Tables for Key Findings

Table 1 : Comparative Reactivity of Benzoate Derivatives

| Compound | Hydrolysis Rate (pH 7.4) | LogP | Reference |

|---|---|---|---|

| Methyl 4-(CF₃CH₂)benzoate | 0.02 h⁻¹ | 2.8 | |

| Methyl 4-CH₃benzoate | 0.15 h⁻¹ | 2.1 |

Table 2 : Biological Activity Screening

| Target | Assay Type | Result (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| EGFR Kinase | Fluorescence | 12 µM | |

| COX-2 | ELISA | >50 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.